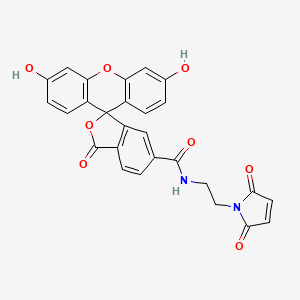
3'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’-fluoro-6’-hydroxyphenacyl chloride using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or aldehydes.
Reduction: Formation of phenacyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: As a probe to study enzyme mechanisms and interactions with biological targets.
Material Science: In the synthesis of novel materials with specific properties for industrial applications
Wirkmechanismus
The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
Uniqueness
3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the phenacyl moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H5BrClFO2 |
|---|---|
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(12)7(8(4)11)6(13)3-10/h1-2,12H,3H2 |
InChI-Schlüssel |
MTWKKVBAERSXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)C(=O)CCl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


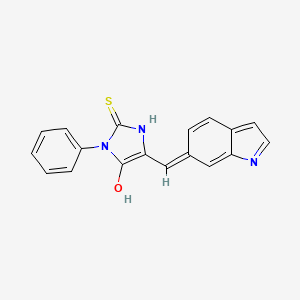

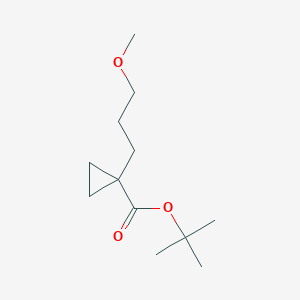

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
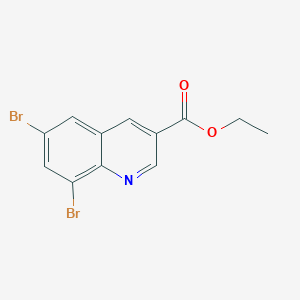
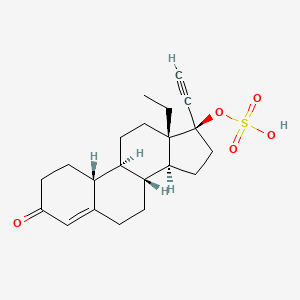
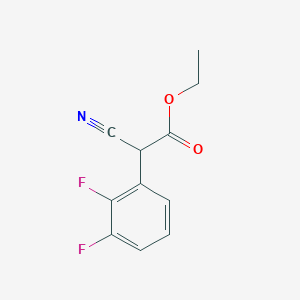

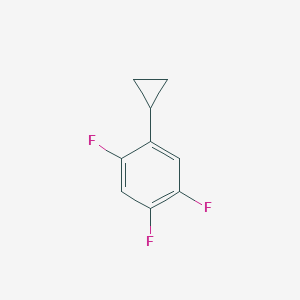
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
